DIMP53-1 is a novel small-molecule compound classified as a dual inhibitor targeting the p53–MDM2/MDMX interaction. This compound is derived from tryptophanol and belongs to the oxazoloisoindolinone class. The transcription factor p53 plays a crucial role in regulating the cell cycle and apoptosis, making it a significant target in cancer therapy, particularly in tumors with wild-type p53 where its function is often inhibited by MDM2 and MDMX proteins. DIMP53-1 aims to restore the tumor suppressor activity of p53 by simultaneously inhibiting its interaction with both MDM2 and MDMX, thus promoting cell cycle arrest and apoptosis in cancer cells .
The synthesis of DIMP53-1 involves several steps that utilize various chemical reactions to construct the oxazoloisoindolinone framework. The detailed synthetic pathway includes:
The specific conditions for each reaction step, including temperatures, solvents, and catalysts, are optimized to maximize yield and purity. For example, yeast-based screening assays were employed to evaluate the biological activity of DIMP53-1 against p53-MDM2/X interactions .
DIMP53-1 features a complex molecular structure characterized by its oxazoloisoindolinone core. The structural formula can be represented as follows:
This indicates a molecular weight of approximately 240.26 g/mol.
The compound's structural integrity has been confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm the successful incorporation of functional groups essential for its biological activity .
DIMP53-1 primarily acts through inhibition of the p53-MDM2/MDMX interactions. This mechanism involves:
In vitro studies have demonstrated that DIMP53-1 effectively inhibits tumor cell proliferation by inducing apoptosis and promoting cell cycle arrest in various cancer cell lines expressing wild-type p53 .
The mechanism by which DIMP53-1 exerts its anticancer effects can be summarized as follows:
Experimental data indicate that DIMP53-1 significantly enhances p53 activity in human colon adenocarcinoma HCT116 cells, leading to increased expression of downstream targets involved in apoptosis .
DIMP53-1 is typically presented as a solid at room temperature with moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited solubility in water.
The chemical stability of DIMP53-1 under physiological conditions has been evaluated, showing it maintains activity without significant degradation over time. Its reactivity profile indicates it can engage in hydrogen bonding and π-stacking interactions due to its aromatic structure .
DIMP53-1 has shown promise as an anticancer agent due to its ability to reactivate p53 function in tumors where this pathway is commonly disrupted. Its applications include:
The p53 transcription factor, encoded by the TP53 gene on chromosome 17, serves as a critical "guardian of the genome" by maintaining genomic integrity. Under physiological conditions, p53 activates transcriptional programs that coordinate DNA repair, cell cycle arrest, senescence, and apoptosis in response to cellular stressors like DNA damage. Key target genes include p21 (inducing G1/S cell cycle arrest), BAX and PUMA (promoting mitochondrial apoptosis), and GADD45 (facilitating DNA repair) [7]. Approximately 50% of all human malignancies harbor TP53 mutations, leading to loss of tumor-suppressive functions. These mutations are prevalent in breast, colorectal, lung, liver, prostate, bladder, and skin cancers, enabling uncontrolled proliferation and tumorigenesis [7].
Table 1: Key Tumor-Suppressive Functions of p53
Biological Process | Target Genes | Functional Outcome |
---|---|---|
Cell Cycle Arrest | p21, GADD45 | Halts progression at G1/S checkpoint |
Apoptosis | BAX, PUMA | Triggers mitochondrial cytochrome c release |
DNA Repair | p53R2, DDB2 | Facilitates nucleotide excision repair |
Anti-angiogenesis | THBS1 | Inhibits endothelial cell migration |
Metastasis Suppression | ZEB1, ZEB2 | Inhibits epithelial-mesenchymal transition (EMT) |
In tumors retaining wild-type (wt) TP53, functional inactivation frequently occurs through overexpression of negative regulators MDM2 (murine double minute 2) and MDMX (murine double minute X). These proteins form a heterodimeric complex that suppresses p53 activity: MDM2 acts as an E3 ubiquitin ligase promoting p53 proteasomal degradation, while MDMX inhibits p53 transcriptional activity despite lacking ubiquitin ligase function [2] [6]. Overexpression of MDM2/X is common in sarcomas, gliomas, and carcinomas, driven by gene amplification or transcriptional upregulation. For example, MDM2 is amplified in 20–30% of osteosarcomas, and MDMX overexpression occurs in >65% of melanomas and retinoblastomas. This renders wt p53 nonfunctional, allowing tumor survival and progression [1] [6]. Critically, MDMX overexpression confers resistance to MDM2-only inhibitors (e.g., Nutlin-3a), as p53 remains sequestered by MDMX even when MDM2 is blocked [6].
Table 2: Prevalence of MDM2/X Overexpression in Human Cancers
Cancer Type | MDM2 Overexpression | MDMX Overexpression | Consequence |
---|---|---|---|
Osteosarcoma (SJSA-1) | 30% | 10–15% | p53 degradation |
Retinoblastoma | <5% | >65% | p53 inactivation |
Melanoma | 15% | 60–70% | Therapy resistance |
Colorectal Adenocarcinoma | 25% | 20–30% | Metastasis promotion |
Simultaneous disruption of p53 interactions with both MDM2 and MDMX is essential to fully reactivate p53’s tumor-suppressive functions. Structural analyses reveal that MDM2 and MDMX bind overlapping but distinct regions on p53: MDM2 interacts primarily with the N-terminal transactivation domain, while MDMX engages additional hydrophobic pockets. Dual inhibitors achieve broader efficacy than single-target agents by:
DIMP53-1 exemplifies this strategy as a first-in-class dual inhibitor. It binds p53 directly, preventing both MDM2 and MDMX interactions, and has shown efficacy in MDMX-overexpressing models resistant to MDM2-only inhibitors [1] [2].
Key Chemical Properties of DIMP53-1
Table 3: Chemical and Preclinical Profile of DIMP53-1
Property | Value | Method/Notes |
---|---|---|
IUPAC Name | (3S,9bR)-3-(1-Benzyl-1H-indol-3-ylmethyl)-9b-methyl-2,3-dihydro-9bH-oxazolo[2,3-a]isoindol-5-one | MedKoo Biosciences [3] |
Molecular Weight | 408.50 g/mol | - |
Mechanism | Binds p53, disrupting MDM2/X interactions | Co-immunoprecipitation assays [1] |
Anticancer Activities | Antiproliferative, pro-apoptotic, anti-angiogenic, anti-metastatic | In vitro and in vivo models [1] [2] |
Key Derivatives | OXAZ-1 (precursor) | Tryptophanol-derived oxazolopiperidone scaffold [6] |
List of Compounds Mentioned
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8